6-甲氧基烟酰醛

概述

描述

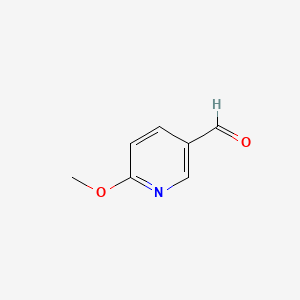

6-Methoxy-3-pyridinecarboxaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is an intermediate for the synthesis of the somatostatic sst3 receptor .

Synthesis Analysis

6-Methoxy-3-pyridinecarboxaldehyde can be prepared from 5-bromo-2-methoxypyridine . It is also used to prepare 6-methoxy-4-methyl-3-pyridinecarboxaldehyde and 6-methoxy-5-methyl-3-pyridinecarboxaldehyde .Molecular Structure Analysis

The molecular formula of 6-Methoxynicotinaldehyde is C7H7NO2 . It has a molecular weight of 137.14 .Physical and Chemical Properties Analysis

6-Methoxynicotinaldehyde is an off-white to light yellow crystalline powder . It has a melting point of 51-54 °C and a boiling point of 65-70 °C under a pressure of 12 Torr . The density is predicted to be 1.159±0.06 g/cm3 . It is insoluble in water .科学研究应用

1. 吡喃并吡唑的合成

6-甲氧基烟酰醛已被用于合成吡喃并吡唑,这是一类具有潜在药理活性的有机化合物。Zolfigol 等人(2013 年)展示了一种绿色高效的方法,用于制备 6-氨基-4-(4-甲氧基苯基)-5-氰基-3-甲基-1-苯基-1,4-二氢吡喃并[2,3-c]吡唑。该合成在无溶剂条件下使用烟酸作为双重和生物有机催化剂 (Zolfigol 等人,2013 年).

2. 碱基切除修复途径的研究

Liuzzi 和 Talpaert-Borlé(1985 年)利用甲氧胺(甲氧基烟酰醛的衍生物)来研究 DNA 修复中涉及的酶促反应。这项研究提供了对哺乳动物细胞中尿嘧啶-DNA 糖基化酶和 AP 末端脱氧核糖核酸酶机制的见解 (Liuzzi 和 Talpaert-Borlé,1985 年).

3. 纳布美通中间体的合成

6-甲氧基-2-萘醛,一种与 6-甲氧基烟酰醛相关的化合物,由童国通(2007 年)合成,作为抗炎药纳布美通的中间体。该研究探索了该化合物的合成和纯化的有效方法 (童国通,2007 年).

4. 有机反应中的催化

Malkov 等人(2011 年)研究了甲氧基催化剂 METHOX 在 α,β-不饱和醛的对映选择性烯丙基化中的应用。这项研究扩展了对甲氧基衍生物在催化一系列有机反应中的作用的理解 (Malkov 等人,2011 年).

5. 非线性光学性质中的表征

Sarojini 等人(2005 年)研究了 6-甲氧基萘醛的非线性光学性质。该研究详细介绍了该化合物的合成、晶体结构和频率转换效率,展示了其在光学应用中的潜力 (Sarojini 等人,2005 年).

安全和危害

作用机制

Target of Action

6-Methoxynicotinaldehyde is a chemical compound that is primarily used as a substrate in the synthesis of flavanones . It is also an intermediate for the synthesis of the somatostatic sst3 receptor . .

Mode of Action

As a substrate in flavanone synthesis, it likely interacts with enzymes that catalyze the condensation reaction with o-hydroxyarylketones . In the context of the somatostatic sst3 receptor synthesis, it may be involved in specific biochemical reactions that lead to the formation of the receptor .

Result of Action

As a substrate in flavanone synthesis, its conversion into flavanones may contribute to the biological activities associated with these compounds, such as antioxidant, anti-inflammatory, and anti-cancer effects . As an intermediate in the synthesis of the somatostatic sst3 receptor, it may play a role in the regulation of growth hormone release .

生化分析

Biochemical Properties

6-Methoxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of flavanones via an L-proline-catalyzed condensation with o-hydroxyarylketones . It is also used as an intermediate for the synthesis of the somatostatic sst3 receptor . The compound interacts with various enzymes and proteins, facilitating these biochemical processes. For instance, it acts as a substrate in reactions catalyzed by L-proline, an enzyme that aids in the condensation process .

Cellular Effects

6-Methoxynicotinaldehyde influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, such as the synthesis of flavanones, which are important for various cellular functions . Additionally, its role in the synthesis of the somatostatic sst3 receptor suggests that it may have implications in cell signaling pathways related to growth hormone regulation .

Molecular Mechanism

At the molecular level, 6-Methoxynicotinaldehyde exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, such as those involving L-proline . These interactions facilitate the condensation process, leading to the synthesis of flavanones. The compound’s role as an intermediate in the synthesis of the somatostatic sst3 receptor also indicates its involvement in enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxynicotinaldehyde can change over time. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can maintain its activity and function over extended periods, although specific details on its long-term effects on cellular function are limited .

Dosage Effects in Animal Models

The effects of 6-Methoxynicotinaldehyde vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to avoid toxicity while achieving the desired biochemical effects.

Metabolic Pathways

6-Methoxynicotinaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical substances . The compound’s role in the synthesis of flavanones and the somatostatic sst3 receptor indicates its involvement in metabolic processes related to these pathways .

Transport and Distribution

Within cells and tissues, 6-Methoxynicotinaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand the mechanisms underlying its transport and distribution .

Subcellular Localization

6-Methoxynicotinaldehyde’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms can impact the compound’s activity and function within the cell. Understanding the subcellular localization of 6-Methoxynicotinaldehyde is crucial for elucidating its role in various biochemical processes .

属性

IUPAC Name |

6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIEPPAOULMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391833 | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65873-72-5 | |

| Record name | 6-Methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPYRIDINE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

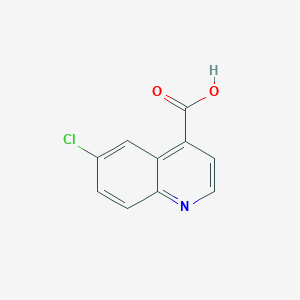

Feasible Synthetic Routes

Q1: The paper mentions using 6-Methoxynicotinaldehyde as a starting material for the synthesis of a 1-hydroxy-2-pyridone analogue of caffeic acid. Why was this particular aldehyde chosen, and how does its structure relate to the final product?

A1: 6-Methoxynicotinaldehyde was selected due to its structural similarity to the target 1-hydroxy-2-pyridone analogue. Specifically, this aldehyde already contains the pyridine ring with a methoxy group at the 6-position. The researchers aimed to convert this methoxy group into a hydroxyl group, ultimately forming the desired 1-hydroxy-2-pyridone moiety, which acts as a bioisostere for the catechol group in caffeic acid . The remaining steps in the synthesis focused on introducing the acrylic acid side chain present in caffeic acid, highlighting the strategic use of 6-methoxynicotinaldehyde as a building block.

Q2: The synthesis involved several steps, including a Horner-Wadsworth-Emmons reaction. What is the significance of this specific reaction in the context of the overall synthetic strategy?

A2: The Horner-Wadsworth-Emmons reaction played a crucial role in introducing the three-carbon α,β-unsaturated ester side chain to the pyridine ring, mimicking the side chain present in caffeic acid . This reaction, known for its ability to form carbon-carbon double bonds with high stereoselectivity, allowed the researchers to control the geometry of the resulting double bond. The successful incorporation of the side chain through this reaction was essential for obtaining the desired 1-hydroxy-2-pyridone analogue with structural similarity to caffeic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)